3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

Description

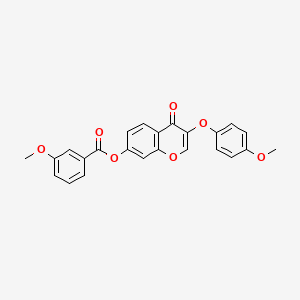

The compound 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a chromenone derivative featuring two distinct methoxy-substituted aromatic moieties. Its molecular formula is C24H18O7, with a molar mass of 418.4 g/mol and a CAS number of 308299-48-1 . The structure comprises a chromen-4-one core substituted with a 4-methoxyphenoxy group at position 3 and a 3-methoxybenzoate ester at position 5. This dual methoxy substitution confers unique physicochemical and pharmacological properties, making it a candidate for comparative analysis with structurally related compounds.

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-27-16-6-8-17(9-7-16)30-22-14-29-21-13-19(10-11-20(21)23(22)25)31-24(26)15-4-3-5-18(12-15)28-2/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMCZNHLNJSPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate typically involves multiple steps. One common route starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenoxy and methoxybenzoate groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as an essential intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds in synthetic chemistry.

Biology

- Biological Activities:

- Antimicrobial Properties: Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical applications.

- Antioxidant Activity: The compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Medicine

- Therapeutic Potential:

- Ongoing studies investigate its efficacy as a therapeutic agent for conditions such as cancer and inflammation. Its mechanism of action may involve modulation of specific signaling pathways or inhibition of certain enzymes.

Industry

- Material Development: The compound is explored for use in developing new materials with tailored properties, potentially impacting areas such as coatings, plastics, and pharmaceuticals.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study published in a peer-reviewed journal demonstrated that derivatives of chromenone compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on similar structures. -

Cancer Research:

Research exploring the anticancer properties of chromenone derivatives found that certain compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate may have similar effects worth investigating further. -

Material Science Applications:

A recent investigation into the use of chromenone derivatives in polymer science revealed their potential as additives to improve thermal stability and mechanical properties of polymers, indicating versatility beyond biological applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*TPSA: Topological Polar Surface Area; †Estimated via XLogP3 .

Key Observations:

Substituent Position Effects: The target compound has methoxy groups at both the 4-position (phenoxy) and 3-position (benzoate), resulting in a balanced logP (~4.2) and high TPSA (91.8 Ų), indicative of moderate lipophilicity and polarity. The 3-(2-methoxyphenyl) analog shows slightly lower logP (~3.9) due to steric hindrance from the ortho-methoxy group, which may reduce intermolecular interactions.

Aromatic vs. Aliphatic Substituents: The naphthoate analog exhibits the highest logP (5.5) due to the extended aromatic system, which enhances hydrophobicity but may limit aqueous solubility.

Absorption and Permeability:

- The target compound’s dual methoxy groups align with Lipinski’s rule (molecular weight <500, H-bond acceptors/donors within limits), suggesting favorable gastrointestinal absorption .

- Analogs with chlorine (e.g., ) show increased logP, which may enhance passive diffusion but could also elevate toxicity risks .

- The naphthoate derivative may face challenges in BBB permeation due to its high molecular weight (438.4 g/mol) and logP.

Toxicity and Stability:

- 3-Methoxybenzoate -containing compounds (e.g., target compound, ) demonstrate lower toxicity risks compared to chlorinated analogs, as chlorine can form reactive metabolites .

- Metal coordination studies of 3-methoxybenzoate derivatives suggest ionic interactions in complexes, which may influence stability and solubility in physiological environments .

Biological Activity

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate, a compound belonging to the chromone class, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H18O7

- Molar Mass : 418.4 g/mol

- CAS Number : 308299-48-1

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of methoxy groups enhances lipophilicity and may influence binding affinity to target proteins.

Antioxidant Activity

Chromones are known for their antioxidant properties. Studies have shown that derivatives of chromones exhibit significant free radical-scavenging activities, which are crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Research indicates that chromone derivatives can inhibit key enzymes involved in various biochemical pathways:

- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is vital for potential Alzheimer's disease treatments. For instance, compounds similar to 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl have demonstrated moderate inhibitory effects against AChE with IC50 values ranging from 10 to 20 μM .

Anti-inflammatory Properties

Chromone derivatives have been evaluated for their anti-inflammatory potential. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. The presence of specific substituents on the chromone structure can enhance or reduce this activity.

Study on Cholinesterase Inhibition

A study evaluated various chromone derivatives for their inhibitory effects on AChE and BChE. The results indicated that specific substitutions on the phenyl ring significantly affected enzyme inhibition:

- Compounds with electron-donating groups (e.g., methoxy) showed reduced AChE inhibition compared to those with electron-withdrawing groups .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of chromone derivatives against cancer cell lines such as MCF-7 (breast cancer). Results indicated that some derivatives possess moderate cytotoxicity, suggesting potential as anticancer agents .

Data Table: Summary of Biological Activities

| Activity | Target | IC50 (μM) | Notes |

|---|---|---|---|

| Cholinesterase Inhibition | AChE | 10 - 20 | Varies with substitution pattern |

| Cholinesterase Inhibition | BChE | 13 - 30 | Similar dependency on structural modifications |

| Antioxidant Activity | Free radicals | Varies | Significant scavenging abilities observed |

| Cytotoxicity | MCF-7 cells | Moderate | Suggests potential for anticancer therapy |

Q & A

Q. What are the common synthetic routes for 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Esterification : Coupling the chromenone core (e.g., 7-hydroxy-4-oxochromen-3-yl) with 3-methoxybenzoic acid via acid chlorides or coupling reagents like DCC (dicyclohexylcarbodiimide) .

Nucleophilic substitution : Introducing the 4-methoxyphenoxy group at the C3 position using a methoxyphenol derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure product.

Q. Optimization strategies :

- Temperature control : Lower temperatures reduce side reactions during esterification.

- Catalyst use : Lewis acids (e.g., BF₃·Et₂O) improve reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Methodological Answer: Key analytical techniques include:

- NMR spectroscopy :

- ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ ~3.8 ppm) and chromenone backbone .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.

- FT-IR spectroscopy :

- Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone C=O) .

- Mass spectrometry (HR-MS) :

- Molecular ion matching the calculated mass (e.g., [M+H]⁺ = 499.1729 for C₂₆H₂₇O₈) .

- X-ray crystallography (if crystalline): Validates bond lengths/angles and spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

Methodological Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. normal) or enzyme isoforms.

- Solubility issues : Poor aqueous solubility may lead to inconsistent dosing in vitro.

Q. Resolution strategies :

Validate assay conditions :

- Use standardized protocols (e.g., NIH/ATP-based kinase assays).

- Include positive/negative controls (e.g., staurosporine for kinase inhibition) .

Purity verification :

- HPLC with UV/ELSD detection to ensure >95% purity .

Mechanistic studies :

- Surface plasmon resonance (SPR) to measure binding kinetics to target proteins.

- Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain selectivity .

Q. What strategies are effective for improving the aqueous solubility of this compound for in vivo studies?

Methodological Answer: Challenges : The compound’s hydrophobicity (logP ~3.5) limits bioavailability. Solutions :

- Co-solvent systems : Use DMSO/PEG-400/saline mixtures (e.g., 10:40:50 v/v) for IP/IV administration .

- Nanoformulations :

- Liposomes : Encapsulate with phosphatidylcholine/cholesterol (e.g., 70:30 molar ratio).

- Polymeric micelles : Use Pluronic F-127 or PEG-PLGA copolymers .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 7-hydroxy position .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Methodological Answer: Key analogs and SAR insights :

Q. Methodology :

- Parallel synthesis : Generate analogs via combinatorial chemistry .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Methodological Answer: Challenges :

- Low crystallinity : Common due to flexible methoxy/ester groups.

- Disorder in substituents : Phenoxy groups may adopt multiple conformations.

Q. Solutions :

- Cocrystallization : Use tartaric acid or thiourea derivatives to improve crystal packing .

- High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å).

- Software tools :

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer: Key parameters :

- ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (Caco-2), CYP inhibition, and half-life.

- Metabolic stability :

- CYP3A4/2D6 docking : Identify metabolic hotspots (e.g., methoxy groups prone to demethylation) .

Q. Optimization steps :

- Introduce deuterium : Replace methoxy hydrogens with deuterium to slow metabolism .

- Block metabolic sites : Add methyl groups at positions adjacent to labile substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.